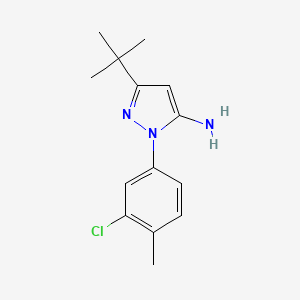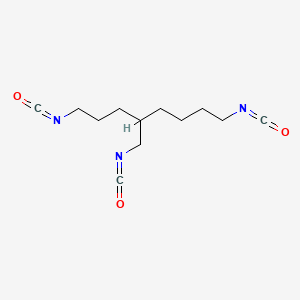
1,8-Diisocyanato-4-(isocyanatomethyl)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Diisocyanato-4-(isocyanatomethyl)octane is a chemical compound with the molecular formula C12H17N3O3 and a molecular weight of 251.28 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,8-Diisocyanato-4-(isocyanatomethyl)octane typically involves the reaction of octane derivatives with isocyanates under controlled conditions. The industrial production methods often include the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
1,8-Diisocyanato-4-(isocyanatomethyl)octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrides, resulting in the formation of amines.
Substitution: It can participate in nucleophilic substitution reactions where the isocyanate groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen, hydrides, and various nucleophiles.
Aplicaciones Científicas De Investigación
1,8-Diisocyanato-4-(isocyanatomethyl)octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is utilized in the development of bio-compatible materials and as a reagent in biochemical assays.
Medicine: It plays a role in the formulation of certain pharmaceuticals and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1,8-Diisocyanato-4-(isocyanatomethyl)octane involves its reactive isocyanate groups, which can form covalent bonds with various nucleophiles. This reactivity allows it to interact with different molecular targets, leading to the formation of stable products. The pathways involved include nucleophilic addition and substitution reactions .
Comparación Con Compuestos Similares
1,8-Diisocyanato-4-(isocyanatomethyl)octane can be compared with other similar compounds such as:
1,6-Diisocyanatohexane: Known for its use in the production of polyurethanes.
1,4-Diisocyanatobutane: Utilized in the synthesis of elastomers and coatings.
1,8-Diisocyanatooctane: Similar in structure but differs in the position of isocyanate groups. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and application potential.
Propiedades
Número CAS |
79371-37-2 |
|---|---|
Fórmula molecular |
C12H17N3O3 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
1,8-diisocyanato-4-(isocyanatomethyl)octane |
InChI |
InChI=1S/C12H17N3O3/c16-9-13-6-2-1-4-12(8-15-11-18)5-3-7-14-10-17/h12H,1-8H2 |
Clave InChI |
RHNNQENFSNOGAM-UHFFFAOYSA-N |
SMILES canónico |
C(CCN=C=O)CC(CCCN=C=O)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


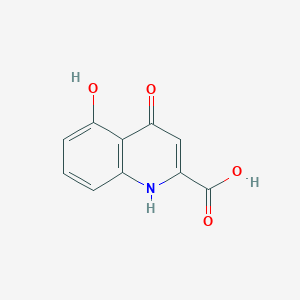
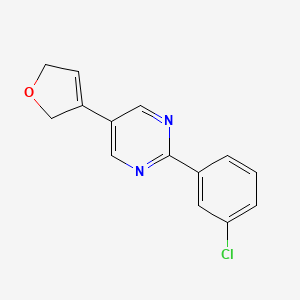
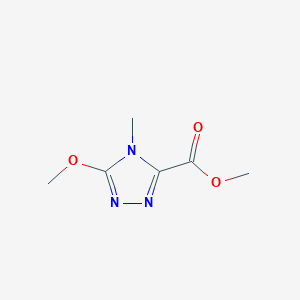
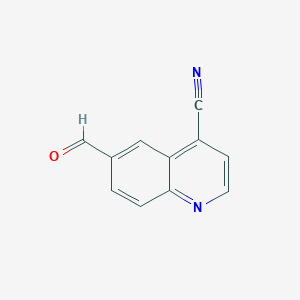
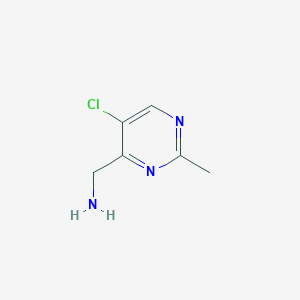
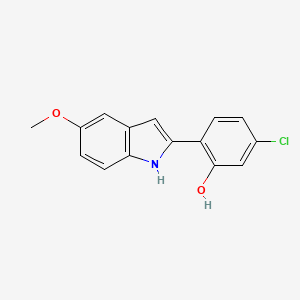
![3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol](/img/structure/B13887763.png)
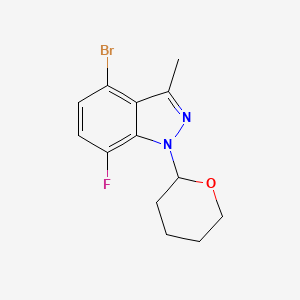
![1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13887773.png)
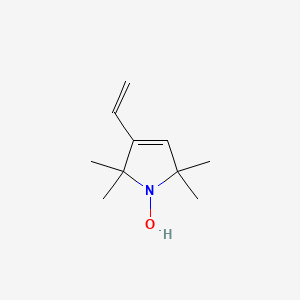
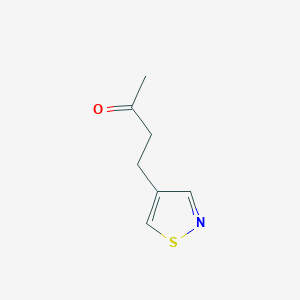
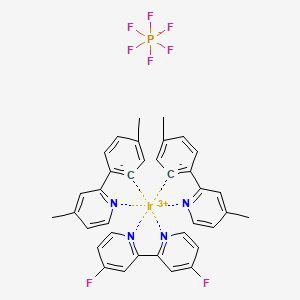
![(2E)-3-(3-Azabicyclo[3.1.0]hexan-3-YL)-2-methoxyimino-propan-1-OL](/img/structure/B13887793.png)
